PF-4778574

Vue d'ensemble

Description

PF 4778574 est un composé connu pour sa modulation allostérique positive du récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte des troubles neurologiques et psychiatriques .

Applications De Recherche Scientifique

PF 4778574 has several scientific research applications, including:

Chemistry: Used as a tool to study the modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

Biology: Investigated for its effects on neurotransmission and synaptic plasticity.

Medicine: Explored as a potential therapeutic agent for treating depression and cognitive disorders.

Industry: Utilized in the development of new pharmacological agents

Mécanisme D'action

- PF-4778574 primarily targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). These receptors mediate fast glutamatergic excitatory neurotransmission throughout the central nervous system .

- The precise mechanism of action is not fully understood, but it appears that this compound’s rapid antidepressant effects result from compensatory synthesis of brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR), rather than increased extracellular glutamate or monoamines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

PF-4778574 plays a significant role in biochemical reactions as a potentiator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) in rat cortical neurons . It interacts with AMPAR, enhancing its activity and thereby influencing various biochemical processes .

Cellular Effects

This compound has been found to rapidly alleviate chronic unpredictable stress-induced depression-like behaviors in a concentration-dependent manner . It influences cell function by modulating the activity of AMPAR, which plays a crucial role in cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AMPAR, leading to the activation of this receptor . This activation can lead to changes in gene expression and can influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Méthodes De Préparation

La synthèse du PF 4778574 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non largement publiées.

Analyse Des Réactions Chimiques

PF 4778574 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des halogènes ou des nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

PF 4778574 a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier la modulation des récepteurs de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique.

Biologie: Enquêté pour ses effets sur la neurotransmission et la plasticité synaptique.

Médecine: Exploré comme un agent thérapeutique potentiel pour le traitement de la dépression et des troubles cognitifs.

Industrie: Utilisé dans le développement de nouveaux agents pharmacologiques

Mécanisme d'action

PF 4778574 exerce ses effets en modulant positivement le récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Cette modulation améliore la neurotransmission glutamatergique, conduisant à une plasticité synaptique accrue et une fonction cognitive améliorée. Le composé active la voie de signalisation VGF (nonacronyme)/facteur neurotrophique dérivé du cerveau/récepteur de la tyrosine kinase B/AKT, qui est cruciale pour ses effets antidépresseurs .

Comparaison Avec Des Composés Similaires

PF 4778574 est unique dans sa modulation spécifique du récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Des composés similaires incluent:

PF-04701475: Un autre modulateur du même récepteur.

PF-06827443: Connu pour ses effets sur la fonction cognitive.

PF-06764427: Étudié pour ses applications thérapeutiques potentielles dans les troubles neurologiques

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs effets spécifiques et leur potentiel thérapeutique.

Activité Biologique

PF-4778574 is a compound recognized as a positive allosteric modulator (PAM) of AMPA receptors (AMPAR), primarily studied for its potential cognitive-enhancing effects and therapeutic applications in neurodevelopmental disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, case studies, and relevant research findings.

Overview of this compound

This compound is classified as a PAM of AMPARs, which play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound has shown promise in enhancing cognitive functions and ameliorating deficits associated with certain genetic mutations affecting glutamatergic signaling.

Binding Affinity and Functional Potency

This compound exhibits a binding affinity (Ki) of approximately 85 nM for AMPARs. This characteristic allows it to facilitate increased synaptic transmission by enhancing the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain .

Table 1: Summary of Pharmacological Parameters

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 85 nM |

| Efficacy in Animal Models | High |

| Duration of Action | < 1 hour |

Animal Models

Research has demonstrated that this compound can significantly improve cognitive deficits induced by pharmacological treatments or genetic mutations. For instance, in studies involving A350V Iqsec2 mutant mice, this compound effectively rescued social behavior deficits. The compound was administered as a single dose, leading to observable improvements in sex preference and emotional state preference behaviors .

Table 2: Behavioral Outcomes in A350V Mice

| Treatment | Sex Preference (SxP) | Emotional State Preference (ESP) |

|---|---|---|

| Vehicle | Impaired | Impaired |

| This compound | Rescued | Rescued |

Safety and Tolerability

Safety assessments have been conducted across various animal models, including mice, rats, dogs, and nonhuman primates. These studies evaluated cerebellum-based AMPAR activation and potential motor coordination disruptions. The therapeutic index (TI) for this compound was determined to be between 8 to 16-fold for self-limiting tremors, indicating a favorable safety profile at effective doses .

Cognitive Enhancement

In a study focusing on procognitive effects, this compound was tested in both rat electrophysiological models and nonhuman primate behavioral models. Results indicated that the compound could mitigate working memory impairments induced by ketamine, signifying its potential application in treating cognitive dysfunctions associated with psychiatric disorders .

Propriétés

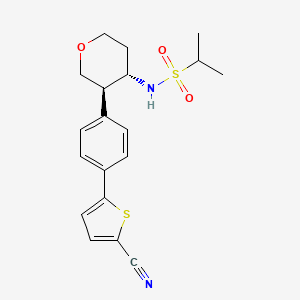

IUPAC Name |

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGHPLLBXWCSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219633-99-4 | |

| Record name | PF-4778574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4778574 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PF-4778574?

A: this compound acts as a positive allosteric modulator of AMPARs. [] Instead of directly activating the receptor, it binds to a distinct site and enhances the effects of glutamate, the endogenous neurotransmitter. This potentiation of AMPAR activity has been linked to various downstream effects, including enhanced synaptic plasticity and neuronal signaling. [, , ]

Q2: What is the significance of targeting AMPARs for therapeutic intervention?

A: AMPARs are key players in excitatory neurotransmission in the central nervous system, implicated in learning, memory, and cognition. Dysregulation of AMPAR function is associated with various neurological and psychiatric disorders, making them attractive targets for drug development. []

Q3: What preclinical evidence supports the potential of this compound as an antidepressant?

A: Studies in rodent models of depression have shown that this compound exhibits rapid antidepressant-like effects. [] It alleviates depression-like behaviors induced by chronic unpredictable stress, potentially through the activation of the AMPAR-mediated vesicular glutamate transporter 1 (VGLUT1)/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT signaling pathway. [] Importantly, these effects seem to be independent of presynaptic VGLUT1 activity. []

Q4: How does this compound compare to other AMPAR modulators in terms of its safety profile?

A: Research suggests that this compound displays a favorable therapeutic index in preclinical models. [] While excessive AMPAR activation can lead to excitotoxicity, studies indicate that the compound elicits procognitive effects at concentrations significantly lower than those associated with convulsion or motor coordination disruptions. [] The unbound brain compound concentration (Cb,u) mediating various physiological effects appears consistent across species, highlighting its potential translatability. []

Q5: Has this compound shown efficacy in models of other neurological disorders?

A: Besides its potential in depression, this compound rescued specific social behavior deficits in a mouse model carrying the A350V mutation in the Iqsec2 gene. [, ] This mutation, linked to neurodevelopmental disorders, downregulates AMPARs. [] this compound successfully reversed social discrimination impairments in these mice, further supporting its therapeutic potential in conditions associated with AMPAR dysfunction. [, ]

Q6: What are the implications of the observation that this compound's effects can be blocked by L-type voltage-dependent Ca2+ channel (L-VDCC) inhibitors?

A: The finding that L-VDCC inhibitors block the antidepressant-like effects of this compound suggests that L-VDCC activation might be a downstream event following AMPAR potentiation. [] This highlights the complex interplay between different signaling pathways in mediating the compound's effects and provides potential avenues for further investigation into its mechanism of action.

Q7: What is the significance of the research on projecting unbound brain drug concentrations using this compound?

A: Studies utilizing this compound have advanced our understanding of predicting drug concentrations in the brain. [] Researchers demonstrated that using rat-derived single-dose neuropharmacokinetic parameters, specifically the unbound brain compound concentration-to-unbound plasma compound concentration ratio (Cb,u/Cp,u), can accurately project Cb,u in higher species like dogs and non-human primates for compounds like this compound that primarily undergo passive diffusion across the blood-brain barrier. [] This finding has significant implications for drug development, potentially facilitating more accurate estimations of brain exposure and therapeutic window in clinical settings.

Q8: How has this compound contributed to the concept of precision medicine for neurodevelopmental disorders?

A: The successful rescue of specific social behavior deficits in the A350V Iqsec2 mouse model by this compound underscores its potential for precision medicine approaches in neurodevelopmental disorders. [] By targeting the underlying molecular mechanism of AMPAR downregulation caused by this specific mutation, this compound offers a targeted therapeutic strategy for a genetically defined patient population. This exemplifies the shift towards personalized medicine, aiming to tailor treatments based on individual genetic and molecular profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.